Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate
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Overview
Description
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method involves the use of tert-butyl carbamate and 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a thiazole ring instead of an oxazole ring.
Tert-butyl N-(2-mercaptoethyl)carbamate: Contains a mercaptoethyl group instead of a methoxyethyl group.
Tert-butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The methoxyethyl group also contributes to its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)16-10(14)12-9-7-8(17-13-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBFUBRPZZSOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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